Anisole-d8

Description

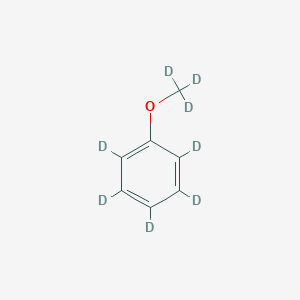

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-JGUCLWPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480548 |

Source

|

| Record name | Anisole-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54887-54-6 |

Source

|

| Record name | Anisole-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54887-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Anisole-d8: A Comprehensive Technical Guide for Advanced Research Applications

Introduction: The Unique Utility of a Deuterated Aromatic Ether

Anisole-d8 (C₆D₅OCD₃), also known as methoxybenzene-d8, is a deuterated analog of anisole where all eight hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution, while seemingly minor, imparts distinct physicochemical properties that make this compound an invaluable tool in various advanced research fields, particularly in analytical chemistry, drug metabolism, and environmental science.[2][3] The increased mass due to deuterium substitution leads to a slightly stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference is the foundation of the kinetic isotope effect (KIE), which can alter the rate of chemical reactions, including metabolic pathways.[4] This guide provides an in-depth exploration of the synthesis, properties, and diverse research applications of this compound, complete with detailed experimental protocols for its practical implementation in the laboratory.

Core Properties and Synthesis of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in research. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆D₅OCD₃ | |

| Molecular Weight | 116.19 g/mol | |

| CAS Number | 54887-54-6 | |

| Appearance | Colorless liquid | [5] |

| Density | 1.068 g/mL at 25 °C | |

| Boiling Point | 154 °C (lit.) | |

| Melting Point | -37 °C (lit.) | |

| Refractive Index | n20/D 1.5145 (lit.) | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Mass Shift (M+) | +8 |

Synthesis of this compound: A Practical Laboratory Protocol

The most common and efficient method for synthesizing this compound is through a modification of the Williamson ether synthesis, a classic organic reaction that forms an ether from an organohalide and an alkoxide.[6][7][8] In this case, a deuterated phenoxide is reacted with a deuterated methyl halide.

Diagram of the Williamson Ether Synthesis for this compound

Caption: Williamson ether synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Preparation of Sodium Phenoxide-d5:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Phenol-d6 in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Slowly add an equimolar amount of a strong base, such as sodium hydride (NaH), to the solution at 0 °C. The reaction will generate hydrogen gas, so proper ventilation is crucial.

-

Allow the reaction mixture to warm to room temperature and stir for approximately one hour to ensure complete formation of the sodium phenoxide-d5 salt.

-

-

Etherification Reaction:

-

Cool the sodium phenoxide-d5 solution back to 0 °C.

-

Slowly add a slight excess (approximately 1.1 equivalents) of iodomethane-d3 to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[9]

-

Combine the organic extracts and wash sequentially with a dilute sodium hydroxide solution (to remove any unreacted phenol-d6) and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

The crude this compound can then be purified by fractional distillation to yield the final product.

-

This compound as an Internal Standard in Quantitative Analysis

One of the most prevalent applications of this compound is as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[10]

The Rationale Behind Using a Deuterated Internal Standard

The ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the detector. This compound perfectly fits this description for the analysis of anisole and other structurally related volatile organic compounds (VOCs). Because its chemical and physical properties are nearly identical to those of unlabeled anisole, it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution ensures that any analyte loss or variation in instrument response is mirrored by the internal standard.[11] However, due to its higher mass, this compound is easily distinguished from the native analyte by a mass spectrometer, allowing for accurate and precise quantification.

Workflow for Quantitative Analysis using this compound as an Internal Standard

Caption: General workflow for using this compound as an internal standard.

Protocol: Quantification of BTEX in Water Samples by GC-MS using this compound

This protocol provides a step-by-step guide for the quantitative analysis of benzene, toluene, ethylbenzene, and xylenes (BTEX) in water samples using this compound as an internal standard. This method is adapted from principles outlined in EPA methods for volatile organic analysis.[12][13][14][15]

1. Preparation of Standards:

-

Stock Standard Solution (BTEX): Prepare a stock solution of BTEX in methanol at a concentration of 1000 mg/L.

-

Working Standard Solutions (BTEX): Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/L to 100 µg/L.

-

Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in methanol at a concentration of 1000 mg/L.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a concentration of 100 µg/L.

2. Calibration Curve Preparation:

-

To a series of 40 mL VOA vials, add a known volume of reagent-free water.

-

Spike each vial with a different volume of the BTEX working standard solutions to create a calibration curve with at least five concentration levels.

-

Add a constant volume of the this compound internal standard spiking solution to each calibration standard to achieve a final concentration of 10 µg/L.

-

Seal the vials immediately with no headspace.

3. Sample Preparation:

-

Collect water samples in 40 mL VOA vials, ensuring no headspace. If residual chlorine is present, add a quenching agent like ascorbic acid.

-

Just prior to analysis, spike each sample with the this compound internal standard spiking solution to a final concentration of 10 µg/L.

4. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a purge and trap system.

-

GC Column: A capillary column suitable for volatile organic compounds, such as a 60 m x 0.25 mm ID, 1.4 µm film thickness column.

-

Purge and Trap Parameters:

-

Purge gas: Helium

-

Purge time: 11 minutes

-

Desorb time: 2 minutes

-

Bake time: 7 minutes

-

-

GC Oven Program:

-

Initial temperature: 35 °C, hold for 5 minutes

-

Ramp: 10 °C/min to 200 °C, hold for 2 minutes

-

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV

-

Scan mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor characteristic ions for each BTEX compound and this compound (m/z for this compound: 116, 97).

-

5. Data Analysis:

-

Integrate the peak areas of the target analytes and this compound.

-

Calculate the relative response factor (RRF) for each analyte using the calibration standards.

-

Quantify the concentration of each BTEX compound in the samples based on the area ratio of the analyte to the internal standard and the established RRF.

This compound in Mechanistic and Tracer Studies

Beyond its role as an internal standard, the isotopic label in this compound makes it a powerful tool for elucidating reaction mechanisms and tracing the environmental fate and metabolic pathways of anisole and related compounds.[16][17][18][19][20]

Elucidating Metabolic Pathways

In drug metabolism and toxicology studies, deuterated compounds are used to investigate the biotransformation of xenobiotics.[3] The kinetic isotope effect (KIE) associated with the cleavage of a C-D bond versus a C-H bond can provide valuable insights into the rate-determining steps of metabolic reactions.[4] For example, if the metabolism of anisole involves the enzymatic hydroxylation of the aromatic ring or O-demethylation, the rate of these reactions may be slower for this compound compared to unlabeled anisole. By comparing the metabolic profiles of the two compounds, researchers can identify the primary sites of metabolic attack and the enzymes involved.[16]

Diagram of Anisole Metabolism and the Kinetic Isotope Effect

Caption: The kinetic isotope effect slows the metabolism of this compound.

Environmental Fate and Transport Studies

This compound can be used as a tracer to study the environmental fate and transport of anisole, a compound that can be released into the environment from various industrial processes. By introducing a known amount of this compound into a model ecosystem (e.g., a soil column or an aquatic microcosm), researchers can track its movement, degradation, and transformation over time. The distinct mass of this compound allows it to be differentiated from any naturally occurring anisole, enabling precise measurements of processes such as biodegradation, photodegradation, sorption to soil particles, and volatilization.[20]

Conclusion

This compound is a versatile and powerful tool for researchers in a wide range of scientific disciplines. Its unique properties, stemming from the substitution of hydrogen with deuterium, make it an ideal internal standard for accurate and precise quantitative analysis. Furthermore, its utility extends to mechanistic studies of drug metabolism and as a tracer for elucidating the environmental fate of aromatic compounds. The protocols and principles outlined in this guide provide a solid foundation for the effective application of this compound in advanced research, enabling scientists to obtain high-quality, reliable data and to push the boundaries of their respective fields.

References

- Tomaszewski, J. E., Jerina, D. M., & Daly, J. W. (1975). Deuterium isotope effects during formation of phenols by hepatic monoxygenases.

- Tachikawa, H., & Shishido, T. (2022). Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. The Journal of Physical Chemistry A, 126(1), 155–163.

- Lin, D. C. K., & Foltz, R. L. (1982). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. In Measurement of Organic Pollutants in Water and Wastewater.

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-435). Cambridge University Press.

-

Williamson ether synthesis | Preparation of Anisole from Phenol. (2023, January 10). YouTube. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

- Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (n.d.). BenchChem.

- Stojkovska, J., Blažević, N., Camohasan, C., & Kremer, D. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 73(4), 273–283.

- Ladak, A., Jeffers, T., & Nutter, A. (n.d.). Analysis of volatile organic compounds in drinking water according to U.S. EPA Method 524.4. Thermo Fisher Scientific.

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Hiers, G. S., & Hager, F. D. (1929). Anisole. Organic Syntheses, 9, 12.

- Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). (2002).

- U.S. EPA Method 524.3 for Analysis of Volatile Organic Compounds (VOCs) in Finished Drinking Water. (2010).

- Analysis of Volatile Organic Compounds (VOCs) by Proposed U.S. EPA Method 524.3. (n.d.). Ingenieria Analitica Sl.

- Khdour, H. Y., Hall, J. F., & El-Khoury, R. (2020). Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. Foods, 9(10), 1475.

- Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. (2017, July 10).

-

Lab Chapter 7.4. (n.d.). Whitman College. Retrieved from [Link]

- Shagidullin, R. R., Chernova, A. V., & Galyametdinov, Y. G. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1558.

-

Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]

- Hawari, J., Monteil-Rivera, F., Perreault, N. N., Halasz, A., Paquet, L., Radovic, J., ... & Thiboutot, S. (2015). Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. Chemosphere, 119, 16–23.

- Menezes, G. G., Olivares, C. I., Abrell, L., Sierra-Alvarez, R., & Field, J. A. (2022). Environmental fate of 14C radiolabeled 2,4-dinitroanisole (DNAN) in soil microcosms. Chemosphere, 287, 132049.

- Olivares, C. I., Madeira, C. L., Sierra-Alvarez, R., Kadoya, W., Abrell, L., Chorover, J., & Field, J. A. (2017). Environmental Fate of 14C Radiolabeled 2,4-Dinitroanisole in Soil Microcosms. Environmental Science & Technology, 51(22), 13327–13334.

- Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674–1691.

- A Review on GC-MS and Method Development and Valid

- The Magnetic Pull of Anisole: Unveiling its Irresistible Charms. (n.d.). Alfa Chemistry.

- Temerdashev, Z. A., Azarova, Y. A., & Pankratov, A. N. (2022).

-

Making anisole. (2016, October 12). YouTube. Retrieved from [Link]

- Determination of polycyclic aromatic hydrocarbons in water by GC/MS/MS. (2017). Journal of the Hellenic Veterinary Medical Society, 68(4), 629.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

GC-MS spectra of control and treated anisole samples. (n.d.). ResearchGate. Retrieved from [Link]

-

GC-MS Method for Anisole Detection. (n.d.). Scribd. Retrieved from [Link]

-

Anisole (HMDB0033895). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

How can an internal standard such as toluene-d8 be used for fecal VOCs quantification? (2014, May 12). ResearchGate. Retrieved from [Link]

- Method for producing anisole from phenol and methanol. (n.d.). Google Patents.

-

Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

-

Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]

- Validating the “greenness” of chemicals via life cycle assessment: the case of anisole as an anti-solvent in perovskite solar cells. (2022). RSC Publishing.

-

Anisole. (n.d.). PubChem. Retrieved from [Link]

- Selective Environmentally Benign Synthesis of Isotope Labeled Compounds: Introduction of Deuterium into Compounds of Medicinal Relevance. (n.d.).

- QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks.

- Deuterium: Slowing Metabolism One C–H Bond

Sources

- 1. This compound | C7H8O | CID 12209350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. youtube.com [youtube.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. dl.astm.org [dl.astm.org]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. epa.gov [epa.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ingenieria-analitica.com [ingenieria-analitica.com]

- 16. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Environmental fate of 14C radiolabeled 2,4-dinitroanisole ( DNAN) in soil microcosms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Environmental Fate of 14C Radiolabeled 2,4-Dinitroanisole in Soil Microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisole-d8: A Comprehensive Technical Guide for Advanced Research Applications

Abstract

This technical guide provides an in-depth exploration of Anisole-d8 (C₆D₅OCD₃), a deuterated isotopologue of anisole. We will delve into its fundamental chemical structure and physicochemical properties, contrasting them with its non-deuterated counterpart. The guide will cover its characteristic spectroscopic signature, crucial for its identification and quantification. Furthermore, we will discuss common synthetic strategies and detail its principal applications as an internal standard in quantitative mass spectrometry and as a probe in mechanistic studies, particularly for understanding kinetic isotope effects in drug metabolism and chemical reactions. This document is intended for researchers, chemists, and drug development professionals who utilize isotopically labeled compounds in their workflows.

Introduction: The Significance of Deuterium Labeling in Anisole

This compound, also known as Methoxybenzene-d8, is a stable, non-radioactive isotopologue of anisole where all eight hydrogen atoms have been replaced with deuterium atoms.[1] This isotopic substitution, while resulting in a negligible change to the molecule's chemical reactivity and physical behavior, induces a significant and easily detectable increase in its molecular weight (M+8). This mass shift is the cornerstone of its utility in a range of sophisticated scientific applications.

The primary value of this compound lies in its role as an ideal internal standard for quantitative analysis by mass spectrometry (MS).[2] Its chemical properties are virtually identical to endogenous or unlabeled anisole, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] However, its distinct mass allows it to be differentiated and quantified separately from the unlabeled analyte.[2] Additionally, the increased mass of the C-D bond compared to the C-H bond makes this compound a powerful tool for investigating reaction mechanisms through the kinetic isotope effect (KIE), providing critical insights into metabolic pathways and bond-cleavage steps.[3][4]

Chemical Structure and Physicochemical Properties

This compound consists of a deuterated benzene ring bonded to a deuterated methoxy group. The full deuteration of both the aromatic ring (C₆D₅) and the methyl group (OCD₃) provides a clear mass separation from the parent molecule and any partially deuterated variants.

Caption: Chemical structure of this compound (C₆D₅OCD₃).

Core Chemical Properties

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆D₅OCD₃ (or C₇D₈O) | [1][5] |

| Molecular Weight | 116.19 g/mol | [6][7] |

| CAS Number | 54887-54-6 | [1][5] |

| Synonyms | Methoxybenzene-d8, (2H3)Methyl (2H5)phenyl ether, Phenyl-d5 methyl-d3 ether | [5][6] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

Physical and Safety Properties

This compound is a flammable liquid with physical properties very similar to its non-deuterated analog.[8][9] It should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.[6][10]

| Property | Value | Source |

| Appearance | Colorless to straw-colored liquid | [9] |

| Boiling Point | 154 °C (lit.) | [7] |

| Melting Point | -37 °C (lit.) | [7] |

| Density | 1.068 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.5145 (lit.) | [7] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [8] |

| Vapor Pressure | 4.2 ± 0.2 mmHg at 25°C | [6] |

| Hazard Classifications | Flammable Liquid 3; STOT SE 3 | [8] |

| Target Organs | Central Nervous System | [8] |

Spectroscopic Profile

The analytical utility of this compound is defined by its unique spectroscopic characteristics, which allow for its unambiguous detection and differentiation from unlabeled anisole.

-

Mass Spectrometry (MS): In MS, this compound exhibits a molecular ion peak that is 8 mass units higher (m/z = 116.19) than that of unlabeled anisole (C₇H₈O, m/w = 108.14).[11] This M+8 shift provides a clear, interference-free channel for detection in complex matrices. The fragmentation pattern will also show corresponding shifts for fragments containing deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A ¹H NMR spectrum of a high-purity this compound sample will show minimal signals, primarily from any residual, non-deuterated anisole (at ~6.8-7.3 ppm for aromatic protons and ~3.8 ppm for the methoxy group).[12] This makes it an excellent high-purity solvent for NMR studies of other compounds when residual solvent peaks from common deuterated solvents would be problematic.

-

²H (Deuterium) NMR: A ²H NMR spectrum will show signals corresponding to the deuterons on the aromatic ring and the methoxy group, confirming the positions of isotopic labeling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is distinguished by the presence of C-D stretching vibrations, which appear at lower frequencies (typically ~2100-2250 cm⁻¹) compared to the C-H stretches (~2850-3100 cm⁻¹) of unlabeled anisole.[13] The fundamental vibrations of this compound in its ground (S₀) and first excited (S₁) electronic states have been studied in detail, providing a comprehensive understanding of its vibrational modes.[14]

Synthesis of this compound

The synthesis of this compound typically follows established methods for ether synthesis, such as the Williamson ether synthesis, but utilizes deuterated starting materials. A common and effective approach involves the methylation of phenol-d6 with a deuterated methylating agent.

Caption: General workflow for the Williamson ether synthesis of this compound.

Exemplary Synthetic Protocol: Williamson Ether Synthesis

This protocol is a representative methodology and should be adapted and performed by qualified personnel with appropriate safety measures.

-

Deprotonation of Phenol-d6: In an inert atmosphere (e.g., under Argon), dissolve Phenol-d6 in a suitable anhydrous solvent (e.g., THF).

-

Base Addition: Slowly add a strong base, such as sodium hydride (NaH), to the solution at a controlled temperature (e.g., 0 °C) to form the sodium phenoxide-d6 salt.

-

Addition of Deuterated Methylating Agent: Once deprotonation is complete, slowly add a deuterated methylating agent, such as methyl-d3 iodide (CD₃I).

-

Reaction: Allow the reaction mixture to warm to room temperature or gently heat to reflux to drive the SN2 reaction to completion. Monitor the reaction progress using an appropriate technique (e.g., GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction carefully with water or a mild acid. Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

Final Purification: Purify the crude this compound product, typically by fractional distillation, to achieve high chemical and isotopic purity.

Core Applications in Research and Development

Internal Standard for Quantitative Analysis

The most prevalent application of this compound is as an internal standard (IS) for quantitative analysis using GC-MS or LC-MS.[15] The ideal IS should have physicochemical properties nearly identical to the analyte of interest.[2] this compound perfectly fits this requirement for the quantification of anisole and structurally similar aromatic compounds.

Causality of its Effectiveness:

-

Co-elution: this compound co-elutes very closely with unlabeled anisole in both gas and liquid chromatography, ensuring that both compounds experience similar matrix effects and ionization efficiencies.

-

Distinct Mass: The +8 Da mass difference provides a separate, clean mass channel for detection, preventing signal overlap with the analyte.

-

Correction for Variability: By adding a known amount of this compound to every sample and standard, any variability during sample preparation, injection, or ionization can be normalized. The final quantification is based on the ratio of the analyte signal to the IS signal, leading to significantly improved accuracy and precision.[15]

Caption: Workflow for using this compound as an internal standard in quantitative analysis.

Probing Reaction Mechanisms via the Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond due to the lower zero-point vibrational energy of the C-D bond.[3] Consequently, reactions involving the cleavage of a C-D bond will proceed more slowly than the cleavage of a C-H bond. This phenomenon, the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms.[3][16]

This compound serves as an excellent model compound for these studies:

-

Metabolic Profiling: In drug development, deuteration is a strategy to slow down metabolic pathways that involve C-H bond cleavage by cytochrome P450 enzymes.[3][4] Studies using deuterated anisole as a model for drugs like deutetrabenazine help researchers understand the mechanisms of oxidative demethylation and predict how isotopic substitution will affect a drug's pharmacokinetic profile.[3][16]

-

Chemical Reaction Mechanisms: By comparing the reaction rates of anisole and this compound, chemists can determine if the cleavage of a C-H/C-D bond on the methyl group or the aromatic ring is part of the rate-determining step of a reaction.[17][18][19]

Handling, Storage, and Safety

As a flammable liquid that can affect the central nervous system, this compound must be handled with care.[8]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[20]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a heavy version of a common organic solvent. Its unique mass and the increased strength of its C-D bonds make it an indispensable tool for the modern researcher. From providing the analytical rigor required for precise quantification in mass spectrometry to offering profound insights into the fundamental mechanisms of chemical and biological reactions, this compound continues to be a critical component in advancing scientific discovery. Its proper application, grounded in a solid understanding of its properties, empowers scientists to achieve more accurate results and deeper mechanistic understanding.

References

-

PubChem, National Institutes of Health. This compound | C7H8O | CID 12209350. [Link]

-

Krackeler Scientific, Inc. This compound. [Link]

-

PubChem, National Institutes of Health. Anisole | C7H8O | CID 7519. [Link]

-

American Chemical Society. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. [Link]

-

ACS Publications. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. [Link]

-

PubMed. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. [Link]

-

Organic Syntheses. Anisole - Organic Syntheses Procedure. [Link]

-

ResearchGate. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model | Request PDF. [Link]

-

SpectraBase. Anisole. [Link]

-

PubMed Central. Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). The absorption spectra of anisole-h8, anisole-d3 and this compound. The assignment of fundamental vibrations in the S0 and the S1 states. [Link]

-

PubMed Central, National Institutes of Health. Strain-Inducing Positional Alkene Isomerization. [Link]

-

ResearchGate. How can an internal standard such as toluene-d8 be used for fecal VOCs quantification?. [Link]

-

Reddit. Synthesis of anisole from benzene. [Link]

-

YouTube. Making anisole. [Link]

-

National Institute of Standards and Technology. Anisole - the NIST WebBook. [Link]

-

ResearchGate. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

-

ResearchGate. Anisole as a solvent for organic electrochemistry | Request PDF. [Link]

-

Szabo-Scandic. Analytical standards & isotopically labeled substances. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. NULL [szabo-scandic.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 8. This compound D 98atom 54887-54-6 [sigmaaldrich.com]

- 9. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Anisole [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. The absorption spectra of anisole-h8, anisole-d3 and this compound. The assignment of fundamental vibrations in the S0 and the S1 states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Strain-Inducing Positional Alkene Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. isotope.com [isotope.com]

Anisole-d8 (CAS Number: 54887-54-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Anisole-d8, a deuterated analog of anisole, for researchers, scientists, and professionals in the field of drug development. This document elucidates the core specifications, analytical applications, and practical considerations for the effective use of this stable isotope-labeled compound.

Core Compound Specifications

This compound, also known as Methoxybenzene-d8, is a synthetically modified version of anisole where all eight hydrogen atoms have been replaced with their stable isotope, deuterium.[1][2][3] This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, a critical feature for its primary applications.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These specifications are crucial for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 54887-54-6 | [1][2][3] |

| Linear Formula | C₆D₅OCD₃ | [1][3] |

| Molecular Formula | C₇D₈O | [2] |

| Molecular Weight | 116.19 g/mol | [1][2] |

| Appearance | Colorless liquid | [4] |

| Density | 1.068 g/mL at 25 °C | [1] |

| Boiling Point | 154 °C (lit.) | [1] |

| Melting Point | -37 °C (lit.) | [1] |

| Refractive Index | n20/D 1.5145 (lit.) | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [1][5] |

| Chemical Purity | Typically ≥99% | [1][6] |

The Critical Role of Deuterated Standards in Modern Analytics

Deuterated compounds, such as this compound, are indispensable tools in modern analytical chemistry, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[7][8][9] Their utility stems from the principle of isotope dilution mass spectrometry, where a known amount of the stable isotope-labeled (SIL) compound is added to a sample at an early stage of preparation.[10]

The near-identical physicochemical properties of the deuterated internal standard (IS) and the non-deuterated analyte ensure they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2] This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[10] The ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[10]

The use of SIL internal standards is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation to ensure data integrity and reliability in preclinical and clinical studies.[9]

Analytical Applications and Methodologies

This compound primarily serves as an internal standard in a variety of analytical applications, most notably in mass spectrometry-based quantification. Its aromatic structure and methoxy group make it a suitable internal standard for the analysis of a range of small molecule drugs and metabolites with similar structural features.

Representative Experimental Protocol: Quantification of a Hypothetical Analyte in Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a detailed, step-by-step methodology for the use of this compound as an internal standard in a typical bioanalytical workflow.

Objective: To accurately quantify "Analyte X" in human plasma samples.

Materials:

-

This compound (Internal Standard)

-

Analyte X (Reference Standard)

-

Human Plasma (Control)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Solid Phase Extraction (SPE) Cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Protocol Steps:

-

Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of Analyte X (1 mg/mL) in methanol.

-

Prepare a primary stock solution of this compound (1 mg/mL) in methanol.

-

From these stock solutions, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution in 50:50 methanol:water.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working internal standard solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 10% methanol in water for subsequent SPE cleanup.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent.

-

Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the specific precursor-to-product ion transitions for both Analyte X and this compound. For this compound, the precursor ion would be [M+H]⁺ at m/z 117.2, and a characteristic product ion would be selected after fragmentation.

-

-

-

Data Processing and Quantification:

-

Integrate the peak areas for the MRM transitions of both Analyte X and this compound.

-

Calculate the peak area ratio of Analyte X to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow for Bioanalytical Method Validation using this compound

The following diagram illustrates the key stages of a bioanalytical method validation as per regulatory guidelines, where this compound would be employed as the internal standard.

Caption: Bioanalytical method validation workflow.

Spectral Data

The following are representative spectra for anisole. Due to the deuteration in this compound, the corresponding spectra will show characteristic differences, primarily in the mass spectrum and the absence of signals in the 1H NMR spectrum.

Mass Spectrum

The mass spectrum of non-deuterated anisole shows a molecular ion peak at m/z 108.[11] For this compound, a mass shift of +8 is expected, resulting in a molecular ion peak at approximately m/z 116.[1] The fragmentation pattern would be similar, with corresponding mass shifts in the fragment ions.

NMR Spectroscopy

¹H NMR: The ¹H NMR spectrum of non-deuterated anisole exhibits characteristic signals for the aromatic protons and the methoxy group protons.[12] In a fully deuterated compound like this compound, these signals would be absent. Any residual proton signals would indicate isotopic impurity.

¹³C NMR: The ¹³C NMR spectrum of non-deuterated anisole shows distinct peaks for the different carbon atoms in the molecule.[13] The ¹³C NMR spectrum of this compound would be similar, but the signals for the deuterated carbons would appear as multiplets due to C-D coupling.

Safety and Handling

This compound is classified as a flammable liquid and may cause drowsiness or dizziness.[1] It is important to handle the compound in a well-ventilated area, away from sources of ignition.[14][15] Personal protective equipment, including gloves and safety glasses, should be worn.[14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15][16]

Conclusion

This compound is a high-purity, stable isotope-labeled compound that serves as an essential tool for accurate and precise quantification in analytical chemistry, particularly in the field of drug development. Its use as an internal standard in LC-MS/MS workflows helps to mitigate analytical variability and ensures the generation of reliable and robust data that meets stringent regulatory requirements. This guide provides the foundational knowledge and a practical framework for the effective implementation of this compound in a research or regulated laboratory setting.

References

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

Krackeler Scientific, Inc. This compound. Krackeler Scientific, Inc. [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

PubChem. This compound | C7H8O | CID 12209350. National Center for Biotechnology Information. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Nature. [Link]

-

Salamandra. Regulatory Considerations for Deuterated Products. Salamandra. [Link]

-

ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

PubChem. Anisole | C7H8O | CID 7519. National Center for Biotechnology Information. [Link]

-

SpectraBase. Anisole - SpectraBase. Wiley. [Link]

-

National Institute of Standards and Technology. Anisole - the NIST WebBook. NIST. [Link]

Sources

- 1. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anisole [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. scispace.com [scispace.com]

- 8. hmdb.ca [hmdb.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The absorption spectra of anisole-h8, anisole-d3 and this compound. The assignment of fundamental vibrations in the S0 and the S1 states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. scbt.com [scbt.com]

- 13. Anisole(100-66-3) 13C NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Anisole

Introduction: Beyond a Simple Solvent—The Strategic Importance of Deuterated Anisole

Anisole (methoxybenzene), a seemingly simple aromatic ether, takes on a significantly enhanced role in scientific research and pharmaceutical development when its hydrogen atoms are replaced with deuterium, a stable, heavy isotope of hydrogen. This guide focuses primarily on per-deuterated anisole, Anisole-d8 (C₆D₅OCD₃), a molecule where all eight hydrogen atoms have been substituted.[1] This isotopic substitution, while subtle, imparts profound changes to the molecule's physical and chemical properties, making it an invaluable tool for researchers.

The core value of deuterated anisole lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[2] Consequently, reactions where the cleavage of this bond is the rate-determining step proceed more slowly.[3] This principle is the cornerstone of "deuterium-enabled" drug development, a strategy used to fine-tune the metabolic stability and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[4][5] Deuterated anisole serves as both a fundamental model for studying these effects and as a building block in complex syntheses.[6][7] It is also widely used as an internal standard in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where its distinct signals do not interfere with the analysis of non-deuterated analytes.[8]

This guide provides a comprehensive overview of the essential properties of deuterated anisole, practical experimental protocols for its characterization, and insights into its application, empowering researchers to leverage this unique molecule to its full potential.

Part 1: Core Physical and Chemical Properties

The substitution of hydrogen with deuterium results in a notable increase in molecular weight and density, with minor shifts in other physical constants. These differences are critical for everything from reaction stoichiometry calculations to analytical method development.

Comparative Physical Properties: Anisole vs. This compound

The following table summarizes the key physical properties of this compound and compares them with its non-deuterated analogue, Anisole.

| Property | This compound | Anisole (for comparison) |

| Molecular Formula | C₇D₈O[8] | C₇H₈O[9] |

| Linear Formula | C₆D₅OCD₃ | C₆H₅OCH₃ |

| CAS Number | 54887-54-6 | 100-66-3[10] |

| Molecular Weight | 116.19 g/mol [1] | 108.14 g/mol [9] |

| Appearance | Colorless liquid[8] | Colorless to straw-colored liquid[11] |

| Density | 1.068 g/mL at 25 °C[1] | 0.995 g/mL at 20 °C[9] |

| Boiling Point | 154 °C (lit.)[1] | 155 °C[11] |

| Melting Point | -37 °C (lit.)[1][8] | -37.5 °C[11] |

| Refractive Index (n20/D) | 1.5145 (lit.)[1] | 1.517 |

| Flash Point | 52 °C (125.6 °F) - closed cup[1] | 52 °C (126 °F)[11] |

| Isotopic Purity | Typically ≥98 atom % D[1] | N/A |

Chemical Properties and the Deuterium Isotope Effect

The chemical behavior of deuterated anisole is dominated by the isotopic effects of deuterium.

-

Kinetic Isotope Effect (KIE): As previously mentioned, the enhanced strength of the C-D bond is the most significant chemical differentiator. In metabolic processes, particularly those mediated by Cytochrome P450 enzymes, oxidation of the methoxy group or the aromatic ring is often a rate-limiting step. For this compound, the rate of such metabolic transformations is significantly reduced.[3] This phenomenon is the basis for using deuterium substitution to prolong the half-life of a drug, potentially leading to lower required doses, less frequent administration, and improved patient compliance.[4]

-

Solvent Isotope Effects: When deuterated compounds are used in protic solvents, or as the solvents themselves, interactions such as hydrogen bonding can be altered.[12] Acids, for instance, are generally weaker in deuterium oxide (D₂O) than in water (H₂O).[13] While anisole is not protic, understanding these principles is crucial when designing experiments in deuterated solvent systems, which are common in NMR studies.[14]

-

Spectroscopic Distinction: In analytical chemistry, the properties of deuterated anisole make it an excellent internal standard.

-

NMR Spectroscopy: In ¹H NMR, this compound is essentially "silent," producing no significant signals that would overlap with a hydrogen-containing analyte.[8]

-

Mass Spectrometry: this compound exhibits a clear mass shift of +8 atomic mass units compared to its natural counterpart, allowing for easy differentiation and quantification in mass spectrometry-based assays.[1]

-

The following diagram illustrates the mechanistic principle of how the Kinetic Isotope Effect can slow the metabolic breakdown of a molecule, using the O-demethylation of anisole as a representative example.

Caption: The Kinetic Isotope Effect (KIE) on Anisole Metabolism.

Part 2: Applications in Drug Development & Research

The unique properties of deuterated compounds, exemplified by this compound, provide powerful advantages throughout the pharmaceutical R&D pipeline.

-

Improving Pharmacokinetic Profiles: The primary application is to enhance a drug's metabolic stability. By strategically replacing hydrogens at sites of metabolic attack with deuterium, developers can decrease the rate of drug clearance, increase its half-life, and improve overall drug exposure (AUC).[4] This was famously demonstrated with the FDA-approved drug deutetrabenazine, a deuterated version of tetrabenazine.[3]

-

Reducing Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuteration can be used to alter the metabolic pathway, shunting it away from the route that produces the toxic compound.[4] This can significantly improve the safety profile of a drug candidate.

-

Mechanistic Studies: Deuterated compounds are indispensable tools for elucidating reaction mechanisms.[15] By observing the kinetic isotope effect (or lack thereof), researchers can determine whether a specific C-H bond is broken during the rate-limiting step of a chemical or biological process.[2]

-

Quantitative Bioanalysis: Due to their chemical similarity to the analyte but different mass, deuterated compounds are the "gold standard" for use as internal standards in quantitative mass spectrometry assays (e.g., LC-MS/MS). They co-elute with the non-deuterated drug, compensating for variations in sample preparation, matrix effects, and instrument response.

Part 3: Experimental Protocols & Workflows

A self-validating system requires robust and reproducible protocols. The following section provides a detailed methodology for the characterization of deuterated anisole using a standard analytical technique.

Protocol: Purity and Identity Confirmation of this compound by GC-MS

This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the chemical identity, purity, and isotopic enrichment of a sample of this compound.

Objective: To verify the molecular weight and assess the chemical purity of an this compound sample.

Materials:

-

This compound sample

-

Anisole (non-deuterated standard)

-

High-purity solvent for dilution (e.g., Dichloromethane or Hexane, GC grade)

-

Volumetric flasks and micropipettes

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

Methodology:

Step 1: Standard and Sample Preparation

-

This compound Sample: Prepare a 100 ppm solution by diluting the neat this compound sample in the chosen solvent. For example, add 10 µL of this compound to a 100 mL volumetric flask and bring to volume with dichloromethane.

-

Anisole Standard: Prepare a 100 ppm solution of non-deuterated anisole in the same manner. This will be used to confirm retention time and fragmentation pattern.

Step 2: GC-MS Instrument Setup

-

GC Column: Phenyl-arylene equivalent (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-200 m/z.

Step 3: Data Acquisition

-

Inject 1 µL of the solvent blank to ensure system cleanliness.

-

Inject 1 µL of the 100 ppm Anisole standard to determine its retention time and mass spectrum.

-

Inject 1 µL of the 100 ppm this compound sample.

Step 4: Data Analysis and Interpretation

-

Retention Time: The retention time for this compound should be very close to that of the non-deuterated Anisole standard.

-

Purity Assessment: Analyze the chromatogram of the this compound sample. Purity can be estimated by the area percent of the main peak relative to any impurity peaks.

-

Mass Spectrum Verification:

-

Anisole Standard: The mass spectrum should show a molecular ion (M⁺) peak at m/z 108 and characteristic fragments (e.g., m/z 93, 78, 65).

-

This compound Sample: The mass spectrum should show a molecular ion (M⁺) peak at m/z 116, confirming the incorporation of eight deuterium atoms.[1] The fragmentation pattern will be shifted accordingly (e.g., fragments at m/z 100, 82). The relative intensity of the m/z 116 peak versus any residual m/z 115 or lower peaks can be used to estimate isotopic enrichment.

-

The workflow for this protocol is visualized below.

Caption: Experimental Workflow for GC-MS Analysis of this compound.

References

-

This compound | Krackeler Scientific, Inc. Krackeler Scientific. [Link]

-

Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

(PDF) Preparation of 4-(2-Deuterio-2-Propyl)anisole Through - Amanote Research. Amanote Research. [Link]

-

Anisole - Wikipedia. Wikipedia. [Link]

-

Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model - PubMed. PubMed. [Link]

-

Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine | Biochemistry. ACS Publications. [Link]

-

Anisole | C7H8O | CID 7519 - PubChem. NIH. [Link]

-

This compound 54887-54-6 wiki. LookChem. [Link]

-

Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC - NIH. NIH. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. Pharmaffiliates. [Link]

-

Anisole - Common Chemistry - CAS.org. CAS.org. [Link]

-

Solvent Isotope Effect | Chem-Station Int. Ed. Chem-Station. [Link]

-

Anisole - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Deuterium Solvent Isotope Effects in Reactions Catalyzed - PubMed. PubMed. [Link]

-

11.8: The E2 Reaction and the Deuterium Isotope Effect - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

- 1. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated Anisole Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Anisole - Wikipedia [en.wikipedia.org]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterium solvent isotope effects in reactions catalyzed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Understanding Anisole-d8 isotopic purity and enrichment

An In-Depth Technical Guide to the Characterization of Anisole-d8: Isotopic Purity and Enrichment

Authored by a Senior Application Scientist

Introduction: Beyond the Formula

This guide moves beyond a simple recitation of specifications to provide a deep, field-tested understanding of how to validate the isotopic quality of this compound. We will explore the core analytical techniques, explain the causality behind methodological choices, and present self-validating workflows that ensure the highest degree of confidence in your experimental results.

Decoding the Terminology: Isotopic Enrichment vs. Isotopic Purity

A common point of confusion lies in the distinction between isotopic enrichment and isotopic purity (also known as species abundance). Understanding this difference is fundamental to correctly interpreting analytical data and product specifications.

-

Isotopic Enrichment: This term refers to the mole fraction of a specific stable isotope at a given atomic position, expressed as a percentage.[4] For a batch of this compound specified as "98 atom % D," it means that, on average, 98% of the hydrogen positions in the molecule are occupied by deuterium (²H), and 2% are occupied by protium (¹H).

-

Isotopic Purity (Species Abundance): This value represents the percentage of molecules within the entire population that possess the exact desired isotopic composition.[4] For this compound, this is the percentage of molecules that are precisely C₆D₅OCD₃ (the d₈ species).

Crucially, an isotopic enrichment of 98 atom % D does not mean that 98% of the molecules are the d₈ species. Due to the statistical distribution of isotopes, a small percentage of molecules will be incompletely labeled (d₇, d₆, etc.). The relationship between these two metrics can be calculated using a binomial expansion, which underscores the importance of not using the terms interchangeably.[4]

The Analytical Cornerstone: A Dual-Technique Approach

To achieve a comprehensive and self-validating characterization of this compound, a single analytical technique is insufficient. The synergistic use of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complete picture of both the molecular isotopic distribution and the site-specific incorporation of deuterium.[5][6] This dual approach ensures trustworthiness by cross-validating the results, where MS quantifies the different isotopologue species and NMR confirms the specific locations of deuteration.

Mass Spectrometry: Quantifying the Isotopologue Distribution

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) or Orbitrap, is the gold standard for determining isotopic purity. Its ability to provide high mass accuracy and resolution is essential for separating the closely spaced isotopologue peaks of a deuterated compound.[7][8][9]

Causality of Experimental Choices

The choice of HRMS is deliberate. Lower-resolution instruments may fail to distinguish between the desired deuterated species and other isobaric interferences, leading to inaccurate purity assessments.[8] Coupling liquid chromatography to the mass spectrometer (LC-MS) is also a critical first step to separate the this compound from any chemical impurities that could interfere with the mass spectrum.[10]

Experimental Protocol: LC-HRMS for Isotopic Purity

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a high-purity solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: Inject the sample into an LC-MS system. Utilize a suitable C18 column to achieve baseline separation of the this compound peak from potential impurities.

-

Mass Spectrometer Setup:

-

Operate the HRMS instrument in a positive ion electrospray ionization (ESI) mode.

-

Acquire data in full scan mode over a mass range that encompasses the molecular ion of this compound (e.g., m/z 100-150).

-

Ensure the instrument's resolution is set to a sufficiently high level (e.g., >30,000 FWHM) to resolve the isotopic cluster.

-

-

Data Analysis and Calculation:

-

From the total ion chromatogram (TIC), select the peak corresponding to this compound.

-

Generate the mass spectrum for this peak, ensuring to subtract background noise.

-

Extract the ion chromatograms (EICs) for each expected isotopologue species ([M+H]⁺, [M-d₁+H]⁺, [M-d₂+H]⁺, etc.).

-

Integrate the peak areas for each EIC. The raw peak area of each isotopologue represents its relative abundance.

-

Crucial Correction: The observed intensities must be corrected for the natural abundance of ¹³C. The M+1 peak, for example, contains contributions from both the d₇ species and the ¹³C isotopologue of the d₈ species. This correction is vital for accurate purity calculation.[7]

-

Calculate the isotopic purity (% d₈ species) using the corrected peak areas:

-

Isotopic Purity = [Corrected Area(d₈) / Σ Corrected Areas(d₀ to d₈)] x 100

-

-

Visualization: Isotopic Purity Workflow by LC-HRMS

Caption: Workflow for determining this compound isotopic purity using LC-HRMS.

Data Presentation: Example Isotopic Distribution

| Isotopologue Species | Theoretical m/z ([M+H]⁺) | Observed Relative Abundance (%) |

| Anisole-d₈ (C₆D₅OCD₃) | 117.1345 | 98.50 |

| Anisole-d₇ (C₇D₇H₁O) | 116.1282 | 1.45 |

| Anisole-d₆ (C₇D₆H₂O) | 115.1219 | 0.05 |

| Anisole-d₀ (C₇H₈O) | 109.0653 | <0.01 |

Note: This is illustrative data. Actual distributions depend on the specific batch and require correction for ¹³C abundance.

NMR Spectroscopy: Confirming Deuteration Sites and Enrichment

While MS provides the overall distribution of molecular weights, it does not confirm where the deuterium atoms are located. NMR spectroscopy is the definitive technique for verifying the positions of isotopic labels and determining site-specific enrichment.

Causality of Experimental Choices

-

¹H NMR: The principle of ¹H NMR for this application is elegantly simple: "seeing is believing, but not seeing is proof." The absence or significant reduction of a proton signal at a specific chemical shift, compared to the spectrum of unlabeled anisole, provides direct evidence of deuterium substitution at that site. The small residual proton signals can be integrated against a quantitative internal standard to calculate the precise level of deuteration at each position.

-

²H NMR: This technique directly observes the deuterium nuclei, providing unambiguous confirmation of their presence in the molecule. The resulting spectrum will show signals at chemical shifts corresponding to the deuterated positions, offering complementary and confirmatory evidence to the ¹H NMR data. A combined ¹H and ²H NMR approach provides a highly accurate and robust determination of isotopic abundance.[11]

Experimental Protocol: Quantitative NMR (qNMR) for Isotopic Enrichment

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and a suitable quantitative internal standard (e.g., maleic acid) into an NMR tube.

-

Add a known volume of a high-purity NMR solvent that does not have signals interfering with the analyte or standard (e.g., Chloroform-d with 0.03% TMS).

-

-

Instrument Setup (¹H NMR):

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Ensure quantitative acquisition parameters are used: a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest, and a calibrated 90° pulse angle.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis:

-

Carefully phase and baseline-correct the spectrum.

-

Integrate the residual proton signals for the aromatic region (C₆D₅) and the methoxy region (OCD₃).

-

Integrate the signal for the known internal standard.

-

Calculate the atom % D at each position by comparing the integral of the residual protons to the integral of the standard, accounting for the number of protons each signal represents.

-

Visualization: Logic of NMR for Site-Specific Analysis

Caption: Logical workflow showing how ¹H and ²H NMR provide complementary evidence.

Conclusion: An Integrated, Self-Validating System for Quality Assurance

The rigorous characterization of this compound is not an academic exercise; it is a prerequisite for reliable and reproducible science. Relying solely on a manufacturer's Certificate of Analysis is insufficient for critical applications. A robust internal validation process, built on the principles of a dual-technique approach, is the hallmark of sound scientific practice.

By integrating the quantitative power of HRMS to determine the distribution of isotopologue species with the positional specificity of NMR to confirm labeling sites, researchers can create a self-validating system.[5][6] This comprehensive characterization ensures that the internal standard used in a quantitative assay is precisely what it is claimed to be, thereby guaranteeing the accuracy and integrity of the resulting data. This level of diligence is not just best practice—it is essential for advancing drug development and scientific research.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.

- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed.

- This compound 98 atom % D. Sigma-Aldrich.

- This compound | Krackeler Scientific, Inc. Krackeler Scientific, Inc..

- Enrichment. Cambridge Isotope Laboratories, Inc..

- This compound 98 atom % D. Sigma-Aldrich.

- Discover More About Anisole. Flavor Frenzy.

- This compound | CAS 54887-54-6 | SCBT. Santa Cruz Biotechnology.

- Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate.

- Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc..

- Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry.

- A Researcher's Guide to the Validation of Isotopic Analyses by Mass Spectrometry. Benchchem.

- What is Anisole used as?. ChemicalBook.

- Anisole. Wikipedia.

- CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate.

Sources

- 1. flavorfrenzy.com [flavorfrenzy.com]

- 2. What is Anisole used as?_Chemicalbook [chemicalbook.com]

- 3. Anisole - Wikipedia [en.wikipedia.org]

- 4. isotope.com [isotope.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. almacgroup.com [almacgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of Anisole-d8 for Research and Development Professionals

Introduction: Anisole-d8 (C₆D₅OCD₃), the perdeuterated analog of anisole, is a crucial solvent and internal standard in high-sensitivity analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Its utility in drug discovery and metabolic research stems from its ability to dissolve a wide range of organic compounds without producing interfering proton signals. However, its physicochemical properties necessitate a robust understanding of its hazards and the implementation of stringent handling protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring both the integrity of experimental data and the safety of laboratory personnel.

Section 1: Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in a comprehensive safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary control measures.

| Property | Value | Source(s) |

| Chemical Name | This compound; Methoxybenzene-d8 | [1][2] |

| CAS Number | 54887-54-6 | [1][3] |

| Molecular Formula | C₆D₅OCD₃ | [3] |

| Molecular Weight | 116.19 g/mol | [1] |

| Appearance | Colorless Liquid | - |

| Density | 1.068 g/mL at 25 °C | [2] |

| Boiling Point | 154 °C | [2] |

| Melting Point | -37 °C | [2] |

| Flash Point | 52 °C (125.6 °F) - Closed Cup | |

| Refractive Index | n20/D 1.5145 | [2] |

| Hygroscopicity | Readily absorbs moisture | [4] |

Section 2: Hazard Identification and Toxicological Summary

This compound is classified as a hazardous substance. Its primary risks are associated with flammability and potential physiological effects upon exposure. The toxicological data for the deuterated form is limited; therefore, precautions should be based on the well-documented hazards of its non-deuterated counterpart, Anisole.[5]

| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statements (H-Codes) |

| Physical Hazard | 🔥 | Warning | H226: Flammable liquid and vapour.[6] |

| Health Hazards | ❕ | Warning | H336: May cause drowsiness or dizziness.H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]EUH066: Repeated exposure may cause skin dryness or cracking.[7] |

| Environmental Hazard | (None) | Warning | H402: Harmful to aquatic life. |

Toxicological Insights:

-

Primary Route of Exposure: Inhalation is a primary concern, as vapors can be readily breathed in.[8] Dermal absorption is also possible.[8]

-

Target Organs: The central nervous system (CNS) is a key target, with exposure potentially leading to dizziness or lightheadedness.[9]

-

Irritation: Direct contact can cause irritation to the skin and eyes.[6][8] Prolonged contact may defat the skin, leading to dryness and cracking.[7][8]

-

Carcinogenicity: No components of this product are listed as carcinogens by IARC, NTP, or OSHA.[5]

Section 3: Exposure Controls & Personal Protection

A multi-layered approach to safety, grounded in the "Hierarchy of Controls," is essential for mitigating the risks associated with this compound. This principle prioritizes the most effective control measures first.

Caption: Hierarchy of Controls for Safe Handling.

1. Engineering Controls (Primary Barrier):

-

Chemical Fume Hood: All handling of this compound, including transfers and sample preparation, must be conducted inside a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of vapors.[8]

-

Grounding and Bonding: To prevent ignition from static discharge, containers and receiving equipment must be grounded and bonded during bulk transfers.[6][9]

2. Administrative Controls (Procedural Safety):

-

Standard Operating Procedures (SOPs): Detailed, location-specific SOPs for the use of this compound must be established and followed.

-

Designated Areas: Clearly mark areas where this compound is stored and used. Prohibit sources of ignition, such as smoking and open flames, in these areas.[8][9]

-

Training: All personnel must be trained on the specific hazards and handling procedures for this compound before use.

3. Personal Protective Equipment (PPE) (Final Barrier):

-

Eye and Face Protection: Wear chemical safety goggles and/or a face shield, conforming to EN166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[7]

-

Protective Clothing: A flame-retardant lab coat is recommended. Ensure clothing covers all exposed skin.

-

-